Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate
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Overview
Description
Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound that features a benzoate ester functional group, a nitrophenyl sulfanyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 2-nitrobenzenethiol in the presence of a coupling reagent. The esterification of the resulting product with methanol yields the final compound. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl sulfanyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The exact molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
- Methyl 2-{[(2-nitrophenyl)sulfanyl]amino}benzoate
- Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate
- Methyl 2-{[(3-nitrophenyl)sulfanyl]amino}benzoate
Comparison: Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is unique due to the position of the nitrophenyl sulfanyl group on the benzene ring. This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs. For example, the 3-position may offer different steric and electronic environments, affecting how the compound interacts with enzymes or other molecular targets.
Properties
IUPAC Name |
methyl 3-[(2-nitrophenyl)sulfanylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-14(17)10-5-4-6-11(9-10)15-21-13-8-3-2-7-12(13)16(18)19/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTOEZQVDKIGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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